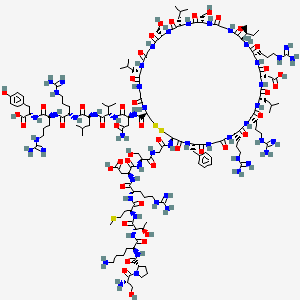
Bis(1,2,3,4,5-pentamethylcyclopenta-2,4-dien-1-yl)strontium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(1,2,3,4,5-pentamethylcyclopenta-2,4-dien-1-yl)strontium is an organometallic compound featuring strontium as the central metal atom coordinated by two pentamethylcyclopentadienyl ligands. This compound is of interest due to its unique structural and chemical properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(1,2,3,4,5-pentamethylcyclopenta-2,4-dien-1-yl)strontium typically involves the reaction of strontium chloride with 1,2,3,4,5-pentamethylcyclopentadiene in the presence of a strong base such as sodium hydride. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The product is then purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Bis(1,2,3,4,5-pentamethylcyclopenta-2,4-dien-1-yl)strontium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form strontium oxide and other by-products.
Reduction: It can be reduced under specific conditions to yield strontium metal.
Substitution: The pentamethylcyclopentadienyl ligands can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions often require the presence of strong nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields strontium oxide, while reduction can produce elemental strontium .
Scientific Research Applications
Bis(1,2,3,4,5-pentamethylcyclopenta-2,4-dien-1-yl)strontium has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organostrontium compounds and as a catalyst in various organic reactions.
Biology: Research is ongoing to explore its potential biological applications, particularly in the field of bioinorganic chemistry.
Medicine: While not widely used in medicine, its unique properties are being investigated for potential therapeutic applications.
Mechanism of Action
The mechanism by which Bis(1,2,3,4,5-pentamethylcyclopenta-2,4-dien-1-yl)strontium exerts its effects involves the interaction of the strontium atom with various molecular targets. The pentamethylcyclopentadienyl ligands stabilize the strontium center, allowing it to participate in various chemical reactions. The exact pathways and molecular targets depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
- Bis(pentamethylcyclopentadienyl)calcium
- Bis(pentamethylcyclopentadienyl)barium
- Bis(pentamethylcyclopentadienyl)magnesium
Uniqueness
Bis(1,2,3,4,5-pentamethylcyclopenta-2,4-dien-1-yl)strontium is unique due to the specific properties imparted by the strontium atom. Compared to its calcium, barium, and magnesium counterparts, it exhibits different reactivity and stability profiles, making it suitable for distinct applications in research and industry .
Properties
IUPAC Name |
strontium;1,2,3,4,5-pentamethylcyclopenta-1,3-diene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C10H15.Sr/c2*1-6-7(2)9(4)10(5)8(6)3;/h2*1-5H3;/q2*-1;+2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUDKJYXOBTVDSU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[C-]1C(=C(C(=C1C)C)C)C.C[C-]1C(=C(C(=C1C)C)C)C.[Sr+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30Sr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











